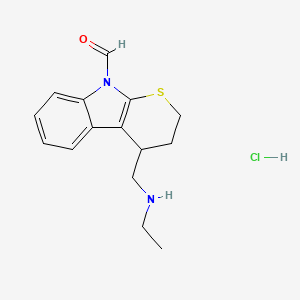
zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-)” is a complex chemical entity that combines several distinct components. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic and structural roles in biological systems. Formaldehyde is a simple aldehyde with widespread use in chemical synthesis. 2-Hydroxybenzoic acid, also known as salicylic acid, is a well-known compound with applications in medicine and cosmetics. 4-Nonylphenol is an organic compound used in the production of detergents and other industrial products. Oxygen(2-) refers to the oxide ion, which is a common component in many chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of formaldehyde with 2-hydroxybenzoic acid in the presence of sulfuric acid to form a methylenebis(2-hydroxybenzoic acid) ligand . This ligand is then allowed to bind with zinc ions to form the zinc complex. The reaction conditions typically include controlled temperatures and pH levels to ensure the proper formation of the complex.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced analytical techniques ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization and filtration to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the phenolic group in 2-hydroxybenzoic acid can participate in electrophilic substitution reactions, such as nitration and bromination . The zinc component can also undergo redox reactions, where it alternates between different oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various bases for deprotonation reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenolic group can yield nitrophenols, while bromination can produce bromophenols. The zinc component can form various coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
The compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions due to the catalytic properties of zinc . In biology, it has been studied for its potential antibacterial and cytotoxic activities . In medicine, components like 2-hydroxybenzoic acid are well-known for their anti-inflammatory properties and are used in formulations for treating skin conditions. In industry, 4-nonylphenol is used in the production of detergents and other cleaning agents .
Wirkmechanismus
The mechanism of action of this compound involves several molecular targets and pathways. Zinc ions play a crucial role in various enzymatic reactions by acting as cofactors. They can enhance the activity of enzymes involved in DNA synthesis and repair, protein synthesis, and cell division . The phenolic group in 2-hydroxybenzoic acid can interact with various cellular targets, leading to anti-inflammatory and antimicrobial effects. The formaldehyde component can react with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other zinc complexes with different ligands, such as zinc acetate and zinc sulfate. Other phenolic compounds like gallic acid, protocatechuic acid, and syringic acid also share similar properties with 2-hydroxybenzoic acid .
Uniqueness: The uniqueness of this compound lies in its combination of multiple functional groups and components, each contributing distinct properties. The presence of zinc provides catalytic and structural benefits, while the phenolic and aldehyde groups offer various chemical reactivity and biological activities. This combination makes the compound versatile and valuable in multiple applications.
Eigenschaften
CAS-Nummer |
71077-22-0 |
|---|---|
Molekularformel |
C23H32O6Zn |
Molekulargewicht |
469.9 g/mol |
IUPAC-Name |
zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-) |
InChI |
InChI=1S/C15H24O.C7H6O3.CH2O.O.Zn/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;8-6-4-2-1-3-5(6)7(9)10;1-2;;/h10-13,16H,2-9H2,1H3;1-4,8H,(H,9,10);1H2;;/q;;;-2;+2 |
InChI-Schlüssel |
ACOUROVRFRGTKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)O.[O-2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
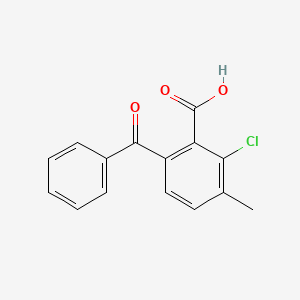
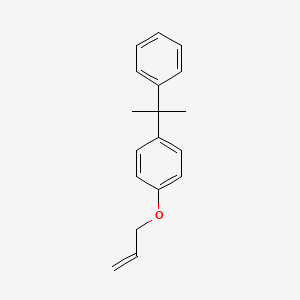
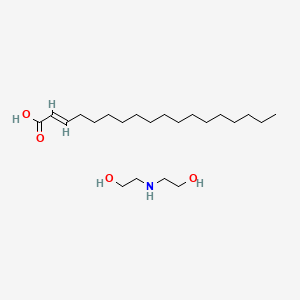
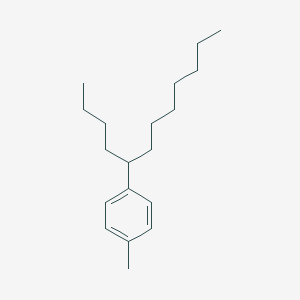
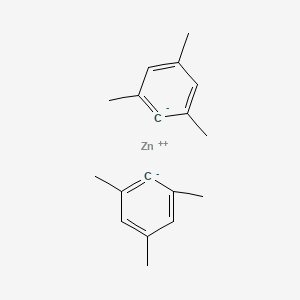
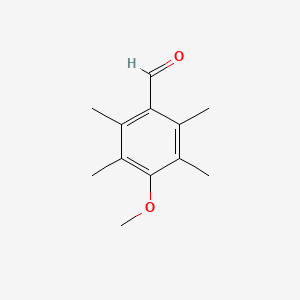

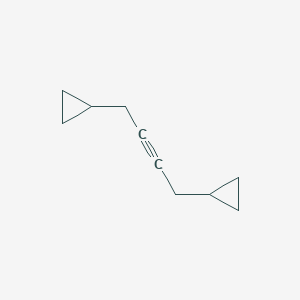
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
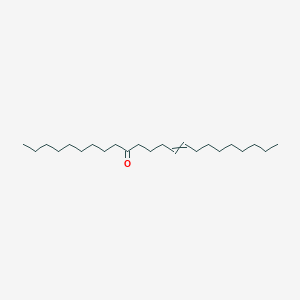
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
